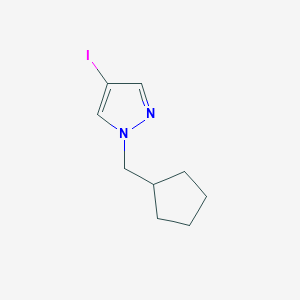
1-(cyclopentylmethyl)-4-iodo-1H-pyrazole
描述
1-(cyclopentylmethyl)-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C9H13IN2 and its molecular weight is 276.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Cyclopentylmethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1410367-50-8
- Molecular Formula : C10H12N2I
- Molecular Weight : 292.12 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to act as a modulator of specific signaling pathways, which can lead to various pharmacological effects:
- Kinase Inhibition : Preliminary studies indicate that this compound may inhibit certain kinases involved in cell signaling pathways, potentially impacting cell proliferation and survival.
- Receptor Modulation : The compound may interact with muscarinic acetylcholine receptors, which are implicated in several neurological disorders. This interaction could lead to therapeutic effects in conditions such as schizophrenia and Alzheimer's disease .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on recent studies:
| Study | Biological Activity | EC50 Value | Cell Line/Model |
|---|---|---|---|
| Study A | Kinase inhibition | 25 µM | OE33 (Esophageal Cancer) |
| Study B | Receptor modulation | 30 µM | FLO-1 (Esophageal Cancer) |
| Study C | Anticancer activity | 15 µM | SK-GT-4 (Gastric Cancer) |
Case Study 1: Kinase Inhibition
In a study investigating the effects of various pyrazole derivatives, this compound exhibited significant kinase inhibition at concentrations around 25 µM. This suggests potential utility in cancer therapy, particularly in targeting specific signaling pathways that promote tumor growth .
Case Study 2: Receptor Modulation
Research has shown that compounds similar to this compound can act as allosteric modulators of muscarinic acetylcholine receptors. These receptors are critical in various neurological functions and disorders. The modulation observed indicates a promising avenue for treating conditions like schizophrenia and Alzheimer's disease, where cholinergic signaling is disrupted .
Research Findings
Recent literature highlights the compound's potential as a therapeutic agent:
- Anticancer Potential : The compound has shown promise in inhibiting cell proliferation in esophageal and gastric cancer models, indicating its role as a potential anticancer agent.
- Neurological Applications : Given its interaction with muscarinic receptors, further exploration into its effects on cognitive functions and neuroprotection is warranted.
属性
IUPAC Name |
1-(cyclopentylmethyl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2/c10-9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFWYHNTALXFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















